

Application Notes and Protocols for S 657 (Diutan Gum) as a Viscosifier

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S 657

Cat. No.: B1167128

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 657, commercially known as Diutan gum, is a high-molecular-weight anionic heteropolysaccharide produced by the aerobic fermentation of the bacterium *Sphingomonas* sp. (formerly classified as *Xanthomonas campestris* strain ATCC 53159). It is composed of a repeating hexasaccharide unit with a tetrasaccharide backbone of glucose and rhamnose, and a dirhamnose side chain. Its unique structural properties impart exceptional rheological control, making it a highly efficient viscosifier, stabilizer, and suspending agent in a wide range of aqueous systems.

These application notes provide detailed information and experimental protocols for utilizing **S 657** (Diutan Gum) as a viscosifier in research and development, with a focus on its application in pharmaceutical and biomedical formulations.

Physicochemical Properties and Specifications

S 657 (Diutan Gum) is a cream-colored, odorless, and free-flowing powder. Key properties are summarized in the table below.

Property	Value
INCI Name	Sphingomonas Ferment Extract
Appearance	Off-white to tan powder
Solubility	Soluble in hot or cold water; insoluble in most organic solvents
pH (1% solution)	6.0 - 8.0
Molecular Weight	High (typically in the millions of g/mol)
Ionic Nature	Anionic

Key Performance Characteristics

S 657 (Diutan Gum) exhibits several performance characteristics that make it a versatile viscosifier for a variety of applications:

- **High Efficiency at Low Concentrations:** It provides significant viscosity at very low use levels (typically 0.05% to 0.5% by weight).
- **Excellent Thermal Stability:** Aqueous solutions of **S 657** maintain their viscosity over a broad range of temperatures.[1][2]
- **Broad pH Stability:** It is effective and stable across a wide pH range.[2]
- **Shear-Thinning Rheology:** Solutions of **S 657** are highly pseudoplastic, meaning their viscosity decreases under shear stress (e.g., pouring, pumping, or spreading) and returns to a high viscosity at rest. This property is crucial for products that need to be easily applied but maintain their structure upon application.
- **Superior Suspension Properties:** Its high viscosity at low shear rates makes it an excellent suspending agent for insoluble solids and an effective stabilizer for emulsions.[3]
- **Electrolyte Tolerance:** **S 657** is compatible with high concentrations of salts.[3]

- Biocompatibility and Biodegradability: As a naturally derived polysaccharide, it is biocompatible and readily biodegradable.

Applications in Research and Drug Development

The unique rheological properties of **S 657** (Diutan Gum) make it a valuable excipient in various pharmaceutical and biomedical applications.

Oral Suspensions and Liquid Formulations

The high viscosity and shear-thinning behavior of **S 657** are ideal for formulating oral suspensions. It can effectively suspend active pharmaceutical ingredients (APIs), ensuring uniform dosage and improving palatability. Its stability over a wide pH range makes it suitable for a variety of drug formulations.

Topical and Transdermal Drug Delivery

In topical formulations such as creams, lotions, and gels, **S 657** can provide the desired viscosity and texture, enhancing the feel and application of the product.^[4] Its shear-thinning nature allows for easy spreading on the skin, while its high at-rest viscosity ensures the formulation stays in place. This can be beneficial for creating controlled-release topical drug delivery systems.

Hydrogels for Controlled Release and Tissue Engineering

Polysaccharide-based hydrogels are extensively researched for controlled drug delivery and as scaffolds in tissue engineering.^{[5][6]} The ability of **S 657** to form viscous solutions and gels makes it a candidate for developing novel hydrogel systems. These hydrogels can be designed to release drugs in a sustained manner or to provide a supportive matrix for cell growth.

Ophthalmic Formulations

The mucoadhesive properties and high viscosity of polysaccharides are often exploited in ophthalmic formulations to increase the residence time of the drug on the ocular surface. The pseudoplastic nature of **S 657** could be advantageous for this application, as the viscosity would decrease during blinking, improving comfort.

Experimental Protocols

Preparation of a 1% (w/v) Stock Solution of **S 657**

This protocol describes the preparation of a standard 1% stock solution of **S 657** that can be used for further experiments.

Materials:

- **S 657** (Diutan Gum) powder
- Deionized or distilled water
- Magnetic stirrer and stir bar or overhead mechanical stirrer
- Beaker
- Weighing balance

Procedure:

- Weigh the desired amount of **S 657** powder. For a 100 mL solution, weigh 1.0 g of **S 657**.
- Measure the required volume of deionized water (e.g., 100 mL).
- While continuously stirring the water at a moderate speed to create a vortex, slowly and steadily add the **S 657** powder to the vortex to prevent the formation of agglomerates.
- Continue stirring for 1-2 hours, or until the powder is fully hydrated and the solution is homogeneous and free of lumps. The solution will appear viscous.
- For optimal hydration, it is recommended to let the solution stand for at least 4 hours, or overnight, before use.

Rheological Characterization of **S 657** Solutions

This protocol outlines the general procedure for characterizing the rheological properties of **S 657** solutions using a rotational rheometer.

Equipment:

- Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)
- Temperature control unit

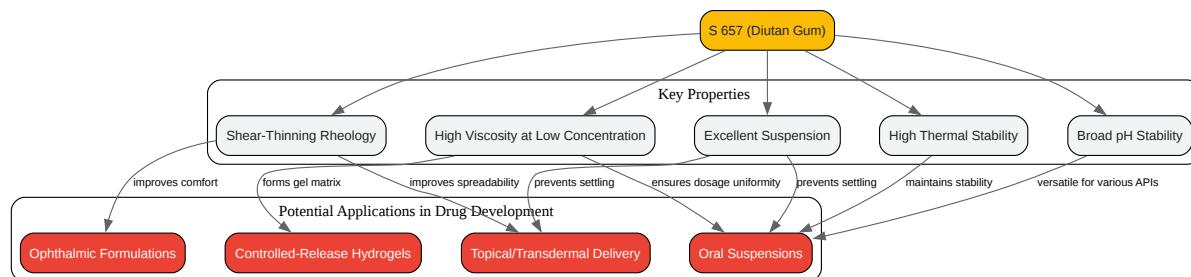
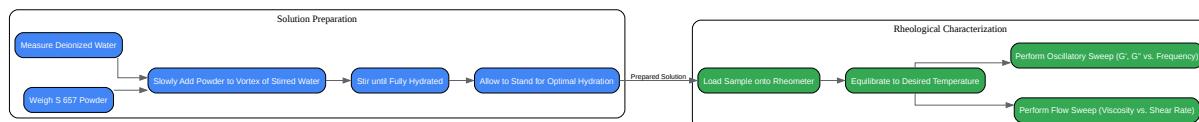
Procedure:

- Prepare **S 657** solutions at various concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0% w/v) following the protocol in section 5.1.
- Load the sample onto the rheometer, ensuring proper gap setting for the chosen geometry.
- Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
- Flow Sweep (Viscosity Curve): Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.01 to 100 s⁻¹) and measure the corresponding shear stress and viscosity. This will demonstrate the shear-thinning behavior of the solution.
- Oscillatory Sweep (Viscoelastic Properties):
 - Amplitude Sweep: Perform a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
 - Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 100 rad/s) to measure the storage modulus (G') and loss modulus (G''). This will provide information on the gel-like structure of the solution.

Data Presentation

The following tables summarize typical quantitative data for **S 657** (Diutan Gum).

Table 1: Apparent Viscosity of **S 657** (Diutan Gum) Solutions at 25°C



Concentration (% w/v)	Apparent Viscosity at 1 s ⁻¹ (mPa·s)
0.1	~ 100 - 300
0.25	~ 500 - 1500
0.5	~ 2000 - 5000
1.0	~ 8000 - 15000

Note: Actual viscosity values may vary depending on the specific grade of Diutan gum, solvent composition, and measurement conditions.

Table 2: Comparison of Rheological Properties of **S 657** (Diutan Gum) and Xanthan Gum

Property	S 657 (Diutan Gum)	Xanthan Gum
Low Shear Rate Viscosity	Higher	Lower
Pseudoplasticity	Highly Pseudoplastic	Pseudoplastic
Temperature Stability	Excellent	Good
Salt Tolerance	Excellent	Good
Clarity in Solution	Translucent to Opaque	Translucent to Opaque

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluation of Viscosity Changes and Rheological Properties of Diutan Gum, Xanthan Gum, and Scleroglucan in Extreme Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kelco-Care diutan gum - Lubrizol [lubrizol.com]
- 3. DIUTAN GUM - Ataman Kimya [atamanchemicals.com]
- 4. KELCO-CARE® Diutan Gum | Tate & Lyle [tateandlyle.com]
- 5. ajast.net [ajast.net]
- 6. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for S 657 (Diutan Gum) as a Viscosifier]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167128#using-s-657-as-a-viscosifier-in-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com